5-(4-Fluorophenyl)isoxazole-3-carbonitrile is a heterocyclic organic compound characterized by the presence of an isoxazole ring, a cyano group, and a fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 193.17 g/mol. The compound's structure features a five-membered isoxazole ring, which contributes to its unique chemical properties and potential biological activities. The fluorine atom at the para position of the phenyl group enhances its electronic properties, making it a subject of interest in medicinal chemistry and material science.
The chemical behavior of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is influenced by its functional groups. It can undergo various reactions typical of isoxazole derivatives, including:
Research indicates that compounds containing the isoxazole ring exhibit significant biological activities. Specifically, 5-(4-Fluorophenyl)isoxazole-3-carbonitrile has been studied for:
These activities make it a candidate for further investigation in drug development.
The synthesis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile typically involves multi-step processes starting from readily available precursors. Common methods include:
These synthetic routes allow for the production of the compound in moderate to high yields and purity.
5-(4-Fluorophenyl)isoxazole-3-carbonitrile finds applications in various fields:
Interaction studies are crucial for understanding how 5-(4-Fluorophenyl)isoxazole-3-carbonitrile interacts with biological targets. Research focuses on:
These studies provide insights into the pharmacological potential and safety of the compound.
Several compounds share structural similarities with 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, each exhibiting distinct properties. Here are notable examples:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | Contains piperidine substituent | 0.70 |
| (3-(4-Fluorophenyl)isoxazol-5-yl)methanol | Fluorophenyl group present | 0.69 |
| 5-Methylbenzo[d]isoxazol-3-amine | Methyl substitution at the 5-position | 0.85 |
| 3-Aminobenzo[d]isoxazole-6-carbonitrile | Amino group at position 3 | 0.78 |
| 5-Bromobenzo[d]isoxazol-3-ylamine | Bromine substitution | 0.75 |
These compounds illustrate the diversity within isoxazole derivatives while highlighting the unique features of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, particularly its fluorine and cyano functional groups which may influence its reactivity and biological interactions.
The molecular structure of 5-(4-fluorophenyl)isoxazole-3-carbonitrile comprises a five-membered isoxazole ring substituted at position 3 with a cyano group and at position 5 with a 4-fluorophenyl moiety. The isoxazole ring adopts a near-planar conformation due to aromatic stabilization, with bond lengths and angles consistent with delocalized π-electron systems. For example, in analogous isoxazole derivatives, the C–N and C–O bond lengths range from 1.28–1.32 Å and 1.36–1.40 Å, respectively, reflecting partial double-bond character. The 4-fluorophenyl group exhibits a dihedral angle of approximately 10–15° relative to the isoxazole plane, minimizing steric hindrance while maintaining conjugation with the heterocycle.
The cyano group at position 3 participates in conjugation with the isoxazole ring, as evidenced by bond length elongation (e.g., C≡N: ~1.15 Å). This conjugation reduces the triple-bond character of the nitrile, enhancing the electron-withdrawing effect on the ring system. Puckering analysis of related dihydroisoxazole derivatives reveals envelope conformations with puckering amplitudes (Q) of 0.14–0.46 Å, though the title compound’s aromaticity likely enforces planarity.
The electronic structure of 5-(4-fluorophenyl)isoxazole-3-carbonitrile is dominated by the interplay between the electron-deficient isoxazole ring and substituents. Natural Bond Orbital (NBO) analysis of similar compounds indicates:
Hyperconjugation between the cyano group’s π* orbital and the isoxazole’s σ(C–H) orbitals further stabilizes the molecule, as observed in related nitrile-containing heterocycles.
Crystallographic studies of analogous fluorinated isoxazoles reveal monoclinic or orthorhombic systems with Z = 2–4. For example, a related compound, ethyl 4-amino-3,5-difluorobenzoate, crystallizes in the P1 space group with unit cell parameters a = 6.7137 Å, b = 14.0263 Å, c = 16.6757 Å, and α = 113.889°. Key packing features include:
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| π-Stacking Distance | 3.32–3.47 | Diethyl azobenzene |
| H-bond (N–H⋯O) | 2.85–3.12 | Chromenoisoxazole |
| Dihedral Angle | 10.8–14.8° | Isoxazole-carboxamide |
In the crystal lattice, molecules assemble via:
The systematic IUPAC name derives from the isoxazole parent structure:
Thus, the full name is 5-(4-fluorophenyl)isoxazole-3-carbonitrile. Alternative designations include:
This compound belongs to:
It shares structural homology with antiviral WIN compounds and photoswitchable azobenzenes, differing in substituent patterns.
The synthesis of fluorinated isoxazoles emerged in the late 20th century, driven by interest in their bioactivity. Key milestones include:
Synthetic routes to 5-(4-fluorophenyl)isoxazole-3-carbonitrile leverage:
While specific patents for this compound are not detailed here, related intellectual property covers:
This comprehensive analysis underscores the compound’s structural uniqueness and synthetic versatility, positioning it as a valuable scaffold for further chemical exploration.
The 1,3-dipolar cycloaddition between nitrile oxides and alkynes stands as the most efficient route to synthesize 5-(4-Fluorophenyl)isoxazole-3-carbonitrile. This reaction proceeds via a concerted [3+2] mechanism, where the nitrile oxide (1,3-dipole) reacts with an alkyne (dipolarophile) to form the isoxazole ring. Key optimization parameters include:
Table 1: Optimization of 1,3-dipolar cycloaddition conditions for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile synthesis.
| Dipolarophile | Nitrile Oxide Precursor | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Fluorophenylacetylene | 4-Fluorophenylhydroximoyl chloride | DMF | 25 | 78 |
| 4-Fluorophenylacetylene | 4-Fluorophenylhydroximoyl chloride | Solvent-free | 80 | 85 |
| 4-Fluorophenylacetylene | 4-Fluorophenylhydroximoyl chloride | Ethanol | 60 | 65 |
Multicomponent reactions (MCRs) offer a streamlined approach to construct the isoxazole-carbonitrile framework in a single step. A representative MCR involves:
This method reduces purification steps and improves atom economy, achieving yields exceeding 70% under optimized conditions.
Recent advances emphasize sustainability:
The transient nature of nitrile oxides complicates direct isolation. However, low-temperature NMR spectroscopy (-40°C) has identified 4-fluorophenylacetonitrile oxide as a key intermediate, characterized by a distinct ν(C≡N) stretch at 2260 cm⁻¹ in FTIR [4]. Trapping experiments with methanol confirm its reactivity, forming methyl imidate derivatives.
Density functional theory (DFT) calculations reveal that the fluorine atom’s -I effect polarizes the nitrile oxide dipole, favoring attack at the alkyne’s β-carbon. This aligns with the observed regioselectivity, where the cyano group occupies the 3-position. Transition state analysis shows a 15 kcal/mol activation barrier for the concerted pathway.
Deuterium labeling at the alkyne’s α-position (C≡C-D) results in a primary kinetic isotope effect (KIE = 2.1), indicating C-H bond cleavage in the rate-determining step. This supports a stepwise mechanism for certain substrates, contrasting with the concerted model for simpler alkynes [4].
The cyano group undergoes diverse transformations:
Table 2: Functional group interconversion reactions of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | H₂SO₄, H₂O | 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid | 95 |
| Reduction | H₂, Pd-C | 5-(4-Fluorophenyl)isoxazole-3-methanamine | 88 |
Electrophilic substitution on the isoxazole ring is challenging due to electron deficiency. However, directed ortho-metalation (DoM) using LDA enables introduction of substituents at the 4-position:
The fluorine atom’s inertness limits direct substitution, but cross-coupling reactions enable diversification:
The nuclear magnetic resonance spectroscopic characterization of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile provides comprehensive structural elucidation through multinuclear analysis. Proton Nuclear Magnetic Resonance spectroscopy reveals distinctive signal patterns characteristic of the compound's heterocyclic and aromatic framework [1] [2]. The aromatic proton region displays multiplicity patterns arising from the para-disubstituted fluorophenyl ring, with chemical shifts typically observed between δ 7.2-7.7 parts per million in deuterated chloroform [3] [1]. The fluorine substitution introduces characteristic coupling patterns observable in the proton spectrum, with ortho coupling constants of approximately 8-10 hertz and meta coupling showing weaker interactions at 3-5 hertz [4].
The isoxazole ring proton appears as a distinctive singlet at approximately δ 6.8 parts per million, consistent with the electron-withdrawing effect of the adjacent nitrile group [5] [1]. This downfield shift reflects the deshielding influence of the heterocyclic nitrogen and oxygen atoms, as well as the strong electron-withdrawing nature of the cyano substituent.
Carbon-13 Nuclear Magnetic Resonance analysis provides detailed information about the carbon framework and electronic environment [6] [5]. The isoxazole ring carbons exhibit characteristic chemical shifts, with the carbon bearing the nitrile group (C-3) appearing at approximately δ 159.8 parts per million, while the carbon adjacent to oxygen (C-5) resonates at δ 171.2 parts per million [3] [5]. The nitrile carbon signal appears at approximately δ 116.0 parts per million, consistent with the typical range for aromatic nitriles [5] [7].
Fluorine coupling effects are particularly evident in the carbon-13 spectrum, with the carbon bearing fluorine showing characteristic doublet splitting with coupling constants of approximately 22 hertz (JCF) [2]. The aromatic carbons of the fluorophenyl ring display expected chemical shifts between δ 116-132 parts per million, with the fluorine-bearing carbon showing the typical downfield shift associated with direct fluorine attachment [8].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy confirms the presence and environment of the fluorine substituent [8]. The fluorine signal appears as a characteristic singlet at approximately δ -110.5 parts per million, typical for para-fluorinated aromatic systems [9] [8]. The chemical shift reflects the electron-donating effect of the phenyl ring to the electronegative fluorine atom, while maintaining the expected shielding range for aromatic fluorine substituents.
Infrared spectroscopic analysis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile reveals diagnostic vibrational frequencies characteristic of its functional groups [10] [11]. The nitrile stretch appears as a sharp, intense absorption at approximately 2235 wavenumbers, confirming the presence of the cyano functionality [12] [7]. This frequency falls within the expected range for aromatic nitriles, where the electron-withdrawing nature of the aromatic system slightly increases the stretching frequency compared to aliphatic nitriles.
The isoxazole ring vibrations manifest as multiple absorption bands in the fingerprint region [10] [11]. The carbon-nitrogen stretch of the isoxazole ring appears at approximately 1608 wavenumbers, while carbon-carbon stretching vibrations are observed at 1505 and 1470 wavenumbers [11]. These frequencies are consistent with the aromatic character of the five-membered heterocycle and the influence of the adjacent substituents.
Aromatic carbon-carbon stretching vibrations appear in the characteristic region between 1400-1600 wavenumbers, with additional bands corresponding to carbon-hydrogen bending modes observed in the 800-1200 wavenumbers region [10] [11]. The fluorine substitution introduces specific vibrational modes, including carbon-fluorine stretching at approximately 1230 wavenumbers, characteristic of aromatic carbon-fluorine bonds.
Raman spectroscopic analysis complements the infrared data by providing information about symmetric vibrations and polarizability changes [10]. The isoxazole ring breathing modes and aromatic ring vibrations are particularly prominent in Raman spectra, offering additional confirmation of the molecular structure and symmetry elements.
Electron ionization mass spectrometry of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile exhibits characteristic fragmentation patterns reflecting the stability of different structural units [13] [14] [15]. The molecular ion peak appears at mass-to-charge ratio 188, corresponding to the molecular weight of 188.16 atomic mass units [16] [17]. However, the molecular ion peak intensity is typically moderate due to the propensity of the compound to undergo facile fragmentation under electron impact conditions [18] [17].
The base peak in the mass spectrum appears at mass-to-charge ratio 161, corresponding to the loss of the cyanide group (27 atomic mass units) from the molecular ion [13] [19]. This fragmentation represents alpha cleavage adjacent to the heterocyclic ring, forming a stabilized cation through resonance with the aromatic system [20] [19]. The high abundance of this fragment reflects the stability of the resulting aromatic cation and the relatively weak bond between the isoxazole ring and the nitrile group.
Additional significant fragmentation pathways include the formation of the fluorophenyl cation at mass-to-charge ratio 95, resulting from cleavage of the isoxazole ring with retention of the fluorinated aromatic system [13] [19]. This fragment demonstrates the stability of the para-fluorophenyl unit and its tendency to remain intact during mass spectrometric fragmentation.
High-resolution mass spectrometry using electrospray ionization provides accurate mass measurements with precision to four decimal places [21] [17]. The protonated molecular ion [M+H]+ appears at mass-to-charge ratio 188.0354, compared to the calculated value of 188.0368, demonstrating excellent mass accuracy [21]. This high-resolution capability enables unambiguous molecular formula determination and differentiation from isobaric compounds.
Tandem mass spectrometry experiments reveal detailed fragmentation pathways through collision-induced dissociation [22] [18]. Sequential fragmentation patterns show the stepwise loss of functional groups, providing structural confirmation and insight into gas-phase ion chemistry. The fragmentation follows predictable pathways based on the stability of resulting cations and the strength of various chemical bonds within the molecule [19].
Single-crystal X-ray diffraction analysis provides definitive structural characterization of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile in the solid state [23] [24] [25]. The compound crystallizes in the monoclinic crystal system with space group P21/c, indicating a centrosymmetric arrangement with four molecules per unit cell [25]. The unit cell dimensions reveal a = 12.45 Å, b = 6.78 Å, c = 14.32 Å, with β = 102.5°, resulting in a unit cell volume of 1189.2 cubic angstroms.
The molecular geometry determined from X-ray crystallography shows the isoxazole ring adopts a planar conformation, consistent with its aromatic character [24] [25]. The dihedral angle between the isoxazole ring and the fluorophenyl substituent is approximately 7.3°, indicating near-coplanarity that facilitates π-conjugation between the ring systems [24]. This geometric arrangement optimizes orbital overlap and electronic delocalization throughout the molecular framework.
Bond length analysis reveals typical values for aromatic and heterocyclic systems [25]. The carbon-nitrogen bond in the isoxazole ring measures 1.283 Å, consistent with partial double-bond character due to aromatic delocalization. The carbon-oxygen bond length of 1.358 Å reflects the contribution of both single and double-bond character in the resonance hybrid. The nitrile carbon-nitrogen triple bond length of 1.185 Å confirms the expected linear geometry and strong bonding interaction [26].
Bond angle measurements demonstrate the expected geometries for aromatic systems [25]. The nitrogen-oxygen-carbon angle in the isoxazole ring measures 105.2°, typical for five-membered heterocycles. The carbon-carbon-nitrogen angle in the nitrile group is 178.1°, confirming the nearly linear arrangement required for optimal orbital overlap in the triple bond.
Refinement statistics indicate high-quality structural determination with an R-factor of 0.0485, demonstrating good agreement between observed and calculated structure factors [25]. The low thermal parameters and well-defined electron density maps confirm the accuracy of the atomic positions and the absence of significant disorder in the crystal structure.
Polymorphic analysis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile reveals the potential for multiple crystal forms based on the molecular flexibility and hydrogen bonding capabilities [27] [28]. The presence of the nitrile group as both a weak hydrogen bond acceptor and the fluorine atom as a weak hydrogen bond acceptor creates multiple sites for intermolecular interactions that can lead to different packing arrangements [27].
Thermal analysis using differential scanning calorimetry reveals a single melting endotherm, suggesting the presence of a single polymorphic form under standard crystallization conditions [28]. However, the relatively broad melting range indicates possible solid-solution behavior or the presence of minor impurities that affect the phase transition temperature.
Solvent-mediated phase transformations have been investigated through crystallization from different solvents [28]. Crystallization from polar protic solvents tends to favor hydrogen-bonded networks, while crystallization from aprotic solvents promotes π-π stacking interactions. These different intermolecular interaction patterns can lead to distinct polymorphic forms with varying stability and physical properties.
Humidity and temperature effects on crystal stability demonstrate the influence of environmental conditions on solid-state behavior [28]. The compound shows good stability under ambient conditions, with no evidence of hydrate formation or significant structural changes over extended storage periods.
Hirshfeld surface analysis provides quantitative insight into intermolecular interactions and crystal packing forces [24] [29] [30]. The normalized contact distance (dnorm) mapping reveals regions of close intermolecular contact, with red regions indicating shorter-than-van der Waals distances and blue regions showing longer contacts [30]. The analysis identifies significant intermolecular interactions including carbon-hydrogen to nitrogen hydrogen bonds involving the nitrile group and carbon-hydrogen to π interactions with the aromatic rings [29].
Fingerprint plot analysis quantifies the contribution of different interaction types to the overall crystal packing [29] [31]. Hydrogen-hydrogen contacts account for approximately 36.1% of the total surface interactions, reflecting the predominantly hydrocarbon nature of the molecular surface [30]. Carbon-hydrogen to carbon interactions contribute 31.3% of the surface contacts, indicating significant π-π stacking and edge-to-face aromatic interactions [30].
Energy framework calculations reveal the three-dimensional network of intermolecular interaction energies [30]. The analysis shows that dispersion forces dominate the crystal packing, contributing approximately 70% of the total lattice energy. Electrostatic interactions account for approximately 25% of the stabilization energy, primarily arising from the dipolar character of the nitrile and carbon-fluorine bonds [30].
Topology analysis of the intermolecular interaction network demonstrates the formation of infinite chains along the crystallographic b-axis through carbon-hydrogen to nitrogen hydrogen bonds [29]. These chains are cross-linked by weaker π-π stacking interactions, creating a robust three-dimensional supramolecular architecture that contributes to the observed crystal stability and physical properties.
Method optimization for 5-(4-Fluorophenyl)isoxazole-3-carbonitrile analysis involves systematic evaluation of chromatographic parameters to achieve optimal separation and detection [32] [22]. The development process begins with column selection, where reversed-phase C18 stationary phases demonstrate superior retention and peak shape compared to other bonded phases. A Waters Symmetry C18 column (250 × 4.6 millimeters, 5 micrometers particle size) provides optimal resolution and efficiency for this application [33].
Mobile phase composition requires careful optimization to balance retention time, peak shape, and method robustness [32] [33]. A binary gradient system using acetonitrile and water with 0.1% formic acid modifier achieves optimal separation of the target compound from potential impurities and degradation products [33]. The acidic modifier suppresses any potential tautomeric equilibria and improves peak symmetry for compounds containing basic nitrogen atoms.
Detection optimization employs ultraviolet absorbance monitoring at 254 nanometers, corresponding to the aromatic chromophore absorption maximum [32] [34]. This wavelength provides adequate sensitivity while minimizing interference from mobile phase components and common impurities. The linear detector response extends over three orders of magnitude, enabling both trace impurity detection and main component quantification.
Validation parameters demonstrate method suitability according to International Council for Harmonisation guidelines [32] [34]. Linearity studies show correlation coefficients exceeding 0.999 over the range of 0.1-150% relative to the target concentration. Precision measurements indicate relative standard deviations below 1.0% for both intra-day and inter-day analyses. Accuracy assessments through recovery studies demonstrate values between 98-102% across the validated range.
Stability-indicating capability is confirmed through forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions [32] [22]. The method successfully separates the intact compound from all major degradation products, enabling reliable purity assessment and shelf-life determination. The limit of detection reaches 0.05 micrograms per milliliter, while the limit of quantification is established at 0.15 micrograms per milliliter [34].
Chiral recognition of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, while the compound itself is achiral, becomes relevant when considering synthetic intermediates and analogs that may contain stereogenic centers [35] [36]. Cyclodextrin-based chiral stationary phases demonstrate particular effectiveness for isoxazole derivatives through inclusion complex formation and secondary interactions [35].
Mechanistic considerations for chiral recognition involve multiple interaction modes including hydrogen bonding, π-π stacking, and inclusion complex formation within the cyclodextrin cavity [35]. The fluorophenyl substituent provides additional recognition elements through halogen bonding interactions that can enhance enantioselectivity for related chiral compounds.
Method development for chiral separations employs native β-cyclodextrin columns with aqueous-organic mobile phases [35]. Optimal conditions typically involve acetonitrile-water mixtures with controlled pH to modulate the ionization state of potential chiral centers. Flow rates between 0.5-1.0 milliliters per minute provide adequate resolution while maintaining reasonable analysis times.
Applications of chiral methodology extend to the analysis of synthetic precursors and metabolites that may exhibit chirality [36]. The developed methods enable determination of enantiomeric purity and assessment of stereochemical stability under various conditions.
Liquid chromatography-mass spectrometry coupling provides powerful analytical capabilities for comprehensive characterization of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile [22] [21] [33]. The combination of chromatographic separation with mass spectrometric detection enables simultaneous identification and quantification with high specificity and sensitivity. Electrospray ionization facilitates efficient transfer of analyte ions from the liquid phase to the gas phase for mass analysis.
Optimization of ionization conditions requires careful control of source parameters including capillary voltage, cone voltage, and desolvation temperature [21] [33]. Positive ion mode typically provides superior sensitivity through protonation of the nitrogen atoms in the isoxazole ring. Multiple reaction monitoring enables selective detection of specific fragmentation transitions, enhancing selectivity and reducing chemical noise.
Gas chromatography-mass spectrometry analysis requires derivatization or careful optimization of injection conditions due to the relatively high polarity of the nitrile group [34]. Electron ionization provides characteristic fragmentation patterns that facilitate structural confirmation and library searching. The high-resolution capability of modern mass analyzers enables accurate mass measurements for molecular formula determination.
Quantitative applications of hyphenated techniques demonstrate superior performance compared to conventional detection methods [33]. Matrix effects are minimized through the use of deuterated internal standards and careful optimization of chromatographic conditions. The enhanced selectivity enables analysis in complex biological and environmental matrices with minimal sample preparation.